2-[4-chloro-3-(phenylsulfamoyl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
2-[4-CHLORO-3-(PHENYLSULFAMOYL)PHENOXY]-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE is a complex organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of a phenylsulfamoyl group, a chlorophenoxy group, and an oxazole ring. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Properties
Molecular Formula |
C18H16ClN3O5S |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-[4-chloro-3-(phenylsulfamoyl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C18H16ClN3O5S/c1-12-9-17(21-27-12)20-18(23)11-26-14-7-8-15(19)16(10-14)28(24,25)22-13-5-3-2-4-6-13/h2-10,22H,11H2,1H3,(H,20,21,23) |
InChI Key |
IQYYJZURJRSOPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO-3-(PHENYLSULFAMOYL)PHENOXY]-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE typically involves multiple steps:
Formation of the Phenylsulfamoyl Intermediate: This step involves the reaction of phenylsulfonyl chloride with an appropriate amine under basic conditions to form the phenylsulfamoyl intermediate.
Chlorophenoxy Intermediate: The chlorophenoxy intermediate is synthesized by reacting 4-chlorophenol with a suitable halogenating agent.
Coupling Reaction: The phenylsulfamoyl intermediate is then coupled with the chlorophenoxy intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Formation of the Oxazole Ring: The final step involves the cyclization of the intermediate with an appropriate oxazole precursor under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-CHLORO-3-(PHENYLSULFAMOYL)PHENOXY]-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[4-CHLORO-3-(PHENYLSULFAMOYL)PHENOXY]-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-3-(PHENYLSULFAMOYL)PHENOXY]-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-CHLORO-3-(PHENYLSULFAMOYL)PHENOXY]ACETAMIDE
- N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE
Uniqueness
2-[4-CHLORO-3-(PHENYLSULFAMOYL)PHENOXY]-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE is unique due to the presence of both the phenylsulfamoyl and oxazole groups, which confer distinct pharmacological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
